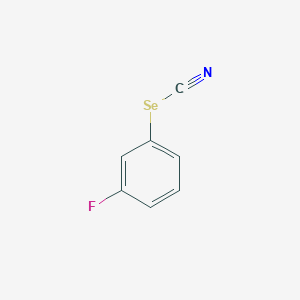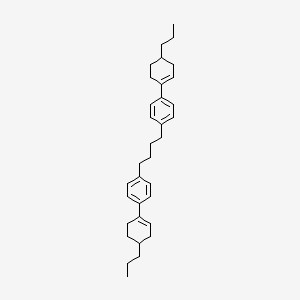
Propan-2-yl 3,3-diethyltriaz-1-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 3,3-diethyltriaz-1-ene-1-carboxylate: is an organic compound that belongs to the class of triazene derivatives. Triazene compounds are known for their diverse chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a triazene moiety attached to a carboxylate group, with propan-2-yl and diethyl substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl 3,3-diethyltriaz-1-ene-1-carboxylate typically involves the reaction of a suitable triazene precursor with propan-2-yl and diethyl reagents under controlled conditions. One common method involves the diazotization of a primary amine followed by coupling with an appropriate carboxylate ester. The reaction conditions often require acidic or basic catalysts to facilitate the formation of the triazene linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for achieving high efficiency in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: Propan-2-yl 3,3-diethyltriaz-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the triazene moiety into amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., temperature, solvent).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Propan-2-yl 3,3-diethyltriaz-1-ene-1-carboxylate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and materials.
Biology: In biological research, triazene derivatives are studied for their potential as enzyme inhibitors and probes for biochemical pathways.
Medicine: The compound’s structural features make it a candidate for drug development, especially in designing molecules with anticancer or antimicrobial properties.
Industry: In industrial applications, this compound is used in the synthesis of polymers, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Propan-2-yl 3,3-diethyltriaz-1-ene-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The triazene moiety can undergo metabolic activation to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The specific pathways and targets depend on the context of its application, such as its use as a drug or a biochemical probe.
Comparación Con Compuestos Similares
- Propan-2-yl 3,3-dimethyltriaz-1-ene-1-carboxylate
- Propan-2-yl 3,3-diethyltriaz-1-ene-1-sulfonate
- Propan-2-yl 3,3-diethyltriaz-1-ene-1-phosphate
Uniqueness: Propan-2-yl 3,3-diethyltriaz-1-ene-1-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both propan-2-yl and diethyl groups influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
88014-79-3 |
|---|---|
Fórmula molecular |
C8H17N3O2 |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
propan-2-yl N-(diethylhydrazinylidene)carbamate |
InChI |
InChI=1S/C8H17N3O2/c1-5-11(6-2)10-9-8(12)13-7(3)4/h7H,5-6H2,1-4H3 |
Clave InChI |
KFMXAFJOPCZGIW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)N=NC(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium](/img/structure/B14386416.png)
![{2-[(Diazonioacetyl)oxy]ethyl}(trimethyl)ammonium diiodide](/img/structure/B14386421.png)


![2-[(2-Oxo-2-phenylethyl)sulfanyl]-1-phenylethyl acetate](/img/structure/B14386436.png)


![1-{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}pentane](/img/structure/B14386461.png)
![2-(2-Chlorophenyl)-N-[1-(4-chlorophenyl)ethyl]-N-methylacetamide](/img/structure/B14386480.png)

![2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14386486.png)

![Hexadecyl 2-[(3-nitrobenzoyl)oxy]benzoate](/img/structure/B14386492.png)
